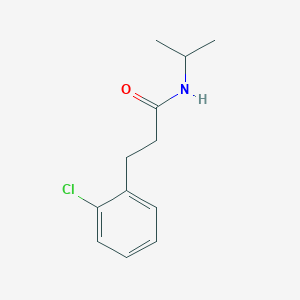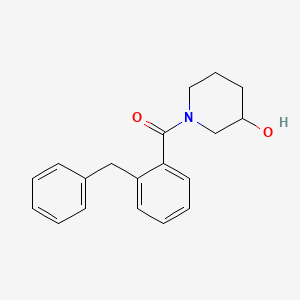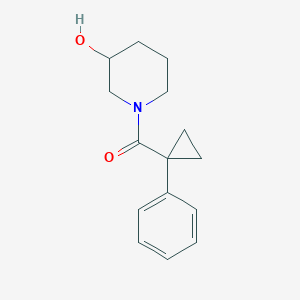
3-(2-chlorophenyl)-N-propan-2-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-propan-2-ylpropanamide, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It is a centrally acting alpha-agonist that works by decreasing sympathetic nervous system activity. Clonidine also has potential applications in scientific research, as it can be used to study various physiological and biochemical processes.
Wirkmechanismus
3-(2-chlorophenyl)-N-propan-2-ylpropanamide is a centrally acting alpha-agonist that works by stimulating alpha-adrenergic receptors in the brain and spinal cord. This leads to a decrease in sympathetic nervous system activity, resulting in a decrease in blood pressure and heart rate. 3-(2-chlorophenyl)-N-propan-2-ylpropanamide also has an effect on the release of neurotransmitters such as norepinephrine and dopamine, which can modulate neuronal activity and affect mood and behavior.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-propan-2-ylpropanamide has a number of biochemical and physiological effects, including a decrease in blood pressure and heart rate, a decrease in sympathetic nervous system activity, and an increase in parasympathetic nervous system activity. It can also affect the release of neurotransmitters such as norepinephrine and dopamine, which can have an impact on mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chlorophenyl)-N-propan-2-ylpropanamide has several advantages as a tool for scientific research. It is a well-established drug with a known mechanism of action and can be obtained easily. It can also be administered in a variety of ways, including orally, intravenously, and intraperitoneally. However, 3-(2-chlorophenyl)-N-propan-2-ylpropanamide also has some limitations. It can have off-target effects on other receptors, which can complicate data interpretation. Additionally, it can have sedative effects, which can confound behavioral studies.
Zukünftige Richtungen
3-(2-chlorophenyl)-N-propan-2-ylpropanamide has potential applications in a variety of areas of scientific research. One area of interest is the study of the autonomic nervous system and its role in various physiological processes. 3-(2-chlorophenyl)-N-propan-2-ylpropanamide can also be used to investigate the effects of sympathetic nervous system activation on cardiovascular function and the regulation of neurotransmitter release. Additionally, 3-(2-chlorophenyl)-N-propan-2-ylpropanamide may have potential applications in the treatment of certain neurological and psychiatric disorders, such as ADHD and anxiety disorders. Further research is needed to fully understand the potential of 3-(2-chlorophenyl)-N-propan-2-ylpropanamide in these areas.
Synthesemethoden
The synthesis of 3-(2-chlorophenyl)-N-propan-2-ylpropanamide involves the reaction of 2-chlorobenzaldehyde with N,N-dimethylpropanediamine to form 2-(2-chlorophenyl)imidazolidine. This intermediate is then reacted with isopropylamine to form 3-(2-chlorophenyl)-N-propan-2-ylpropanamide. The synthesis of 3-(2-chlorophenyl)-N-propan-2-ylpropanamide is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-propan-2-ylpropanamide has potential applications in scientific research, particularly in the study of cardiovascular and autonomic nervous system function. It can be used to investigate the effects of sympathetic nervous system activation on blood pressure, heart rate, and other physiological parameters. 3-(2-chlorophenyl)-N-propan-2-ylpropanamide can also be used to study the regulation of neurotransmitter release and the effects of alpha-adrenergic receptor activation on neuronal activity.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9(2)14-12(15)8-7-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQLGJKBFAACGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-propan-2-ylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)


![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)





![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)

